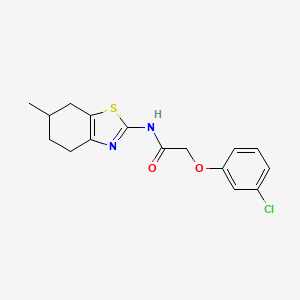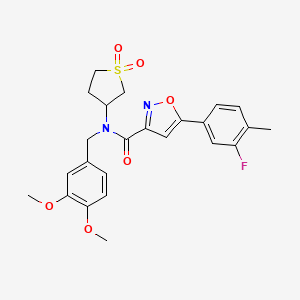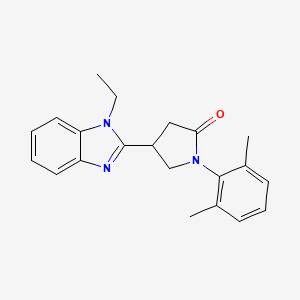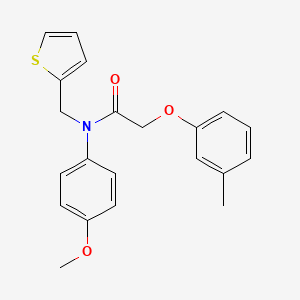![molecular formula C21H26N2O4 B11350555 N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide](/img/structure/B11350555.png)
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methacetin has the chemical formula C₉H₁₁NO₂ and a molecular weight of 165.1891 g/mol .
- Its IUPAC Standard InChI is:
InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11). - Methacetin is also known by other names, such as Acetamide, N-(4-methoxyphenyl)- , p-Acetanisidide , and 4-Methoxyacetanilide .
Preparation Methods
Synthetic Routes: Methacetin can be synthesized using various methods. One common approach involves acetylation of 4-methoxyaniline with acetic anhydride.
Reaction Conditions: The reaction typically occurs under reflux conditions with a suitable acid catalyst.
Industrial Production: While not widely produced industrially, Methacetin can be synthesized on a laboratory scale.
Chemical Reactions Analysis
Reactions: Methacetin can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Methacetin serves as a model compound for studying drug metabolism and liver function. It is used in liver function tests.
Biology: Researchers use Methacetin to study liver enzyme activity and assess liver health.
Medicine: It has applications in liver diagnostics and drug development.
Industry: While not widely used in industry, its properties make it relevant for pharmaceutical research.
Mechanism of Action
- Methacetin is metabolized primarily in the liver by cytochrome P450 enzymes.
- It undergoes N-deacetylation to form 4-methoxyaniline , which is further metabolized.
- The exact molecular targets and pathways involved are still an area of ongoing research.
Comparison with Similar Compounds
- Methacetin’s uniqueness lies in its structure, combining an acetamide group with a phenoxyacetamide moiety.
- Similar compounds include acetanilide derivatives and other methoxy-substituted aromatic compounds .
Remember that Methacetin’s applications and research significance continue to evolve, and further studies may reveal additional insights
Properties
Molecular Formula |
C21H26N2O4 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-9-7-17(8-10-18)20(23-11-13-26-14-12-23)15-22-21(24)16-27-19-5-3-2-4-6-19/h2-10,20H,11-16H2,1H3,(H,22,24) |
InChI Key |
JRTPWKSIFIIJKS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-ethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11350495.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B11350508.png)
![1-[(3-methylbenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11350510.png)
![1-(azepan-1-yl)-2-(2-{[2-(2-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B11350515.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B11350528.png)
![2-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B11350543.png)
![8-(3-bromophenyl)-13-(4-methoxyphenyl)-3,5-dimethyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11350550.png)

![2-(4-methoxyphenoxy)-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11350567.png)
![4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2,6-dimethylphenyl)pyrrolidin-2-one](/img/structure/B11350573.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11350581.png)
